molecular formula C18H16FNO3S B2482392 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1421445-43-3

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2482392
CAS No.: 1421445-43-3
M. Wt: 345.39
InChI Key: QXGMJDWFGOCCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a fluorinated phenoxy group and dual heterocyclic substituents (furan-3-ylmethyl and thiophen-2-ylmethyl). Its structure combines a central acetamide core with aromatic and heteroaromatic moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-13-18(21)20(10-14-7-8-22-12-14)11-15-4-3-9-24-15/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGMJDWFGOCCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C18H16FNO3S
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide

The biological activity of 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is attributed to its ability to interact with various biological targets. The compound's structure allows for potential interactions with enzymes and receptors, influencing pathways related to inflammation, cancer, and metabolic disorders.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The furan and thiophene moieties may contribute to this activity through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
  • PPAR Ligand Activity :
    • Research indicates that derivatives of this compound may act as ligands for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.

Study 1: Anticancer Efficacy

A study investigated the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined at 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of 2-(2-fluorophenoxy)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide resulted in significant reductions in edema and levels of inflammatory markers such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Activity TypeModel/TypeObserved EffectReference
AnticancerMCF-7 Cell LineIC50 = 25 µM
Anti-inflammatoryMurine ModelReduced edema and cytokines
PPAR ActivationIn vitro assaysModulation of lipid metabolism

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA 4809)

  • Substituents: 4-methylphenoxy group, pyrazole-3-yl, and thiophen-2-ylmethyl.
  • Applications : Approved as a flavoring agent (GRAS status) with cooling sensation properties. Used in food products (excluding beverages) .
  • Safety: Evaluated by EFSA and JECFA; acute exposure limit for children is 0.08 mg/kg body weight. No genotoxicity concerns .

Comparison :

  • The pyrazole in FEMA 4809 is substituted with furan-3-ylmethyl in the target compound, altering aromatic interactions and solubility (furan is less polar than pyrazole) .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Substituents : Dual thiophene rings (one cyanated) .
  • Applications : Intermediate for bioactive molecules; synthesis involves two-step activation of 2-(thiophen-2-yl)acetic acid.
  • Structural Contrast: Lacks fluorophenoxy and furan groups.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Substituents : Dichlorophenyl and thiazole .
  • Applications : Studied for structural similarity to benzylpenicillin and coordination chemistry.
  • Key Differences: Thiazole (vs. furan/thiophene) and dichlorophenyl (vs. fluorophenoxy) groups influence hydrogen bonding (N–H⋯N interactions) and lipophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound FEMA 4809 N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Aromatic Substituents 2-fluorophenoxy, furan, thiophene 4-methylphenoxy, pyrazole, thiophene Thiophene, cyanothiophene
Lipophilicity (Predicted) Higher (due to fluorine) Moderate Moderate (cyanothiophene increases polarity)
Synthetic Route Likely carbodiimide-mediated amidation Not detailed Two-step acid activation and amidation
Applications Potential pharmaceutical use Flavoring agent (GRAS) Intermediate for bioactive molecules

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